2-(Trifluoromethyl)-1,3-oxazolidine
Overview
Description
Trifluoromethyl-containing compounds are prevalent in many pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . In 2010, the concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Molecular Structure Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .
Physical And Chemical Properties Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Scientific Research Applications
Synthesis and Stability
2-(Trifluoromethyl)-1,3-oxazolidines (Fox) are synthesized from serine esters and trifluoroacetaldehyde hemiacetal or trifluoroacetone. They undergo N-acylation and amidification reactions, maintaining configurational and hydrolytic stability, making them valuable as proline surrogates known as Tfm-pseudoprolines (Chaume, Barbeau, Lesot, & Brigaud, 2010).
Applications in Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including 2-(trifluoromethyl)-1,3-oxazolidine, is popular in synthetic organic chemistry and medicinal chemistry. This nucleus offers various synthetic approaches for constructing this five-member ring, showing significance in asymmetric synthesis, protective group applications, and pharmaceutical developments like Linezolid (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).
Asymmetric Synthesis
Chiral 1,3-oxazolidines with trifluoromethyl groups are used in asymmetric synthesis of 1-substituted 2,2,2-trifluoroethylamines. The reduction process with LiAlH4 is stereospecific, retaining the chiral properties (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).
Synthesis of Functionalized Amines and Amino Acids
Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines facilitates the stereoselective synthesis of functionalized α-trifluoromethylamines. This methodology has been applied to diastereoselective synthesis of various trifluoromethylated amines and amino acids (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).
Pharmaceutical and Industrial Applications
1,3-Oxazolidines, including derivatives of 2-(trifluoromethyl)-1,3-oxazolidine, are important in medicine and industry. They are also relevant in the enantioselective synthesis of planar chiral compounds, demonstrating their diverse utility (Fazylov, Arinova, Nurkenov, Turdybekov, Turdybekov, Seilkhanov, Sarsenbaev, Zhivotova, Isaeva, & Gazaliev, 2016).
Conformational Studies and Building Blocks
1,3-Oxazolidine derivatives, such as 2-oxo-1,3-oxazolidine-4-carboxylicacid, have been studied for their three-dimensional structures using techniques like IR, NMR, and DFT computational modeling. These studies are significant for understanding their potential as building blocks in pseudopeptide foldamers, revealing their potential in various applications (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Stereospecific Substitution Reactions
The asymmetric synthesis of 1-substituted 1-phenyl-2,2,2-trifluoroethylamines from chiral 1,3-oxazolidines, which include the trifluoromethyl group, demonstrates stereospecific substitution reactions with organolithium reagents. This process effectively controls the quaternary center's configuration (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSIMNHRRIBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953270 | |
Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-oxazolidine | |
CAS RN |
31185-54-3 | |
Record name | Oxazolidine, 2-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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